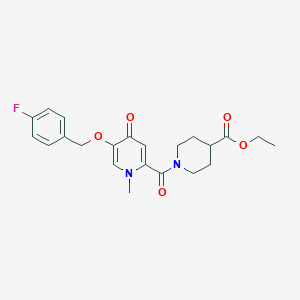

Ethyl 1-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbonyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 1-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbonyl)piperidine-4-carboxylate, is a complex molecule that appears to be related to a class of compounds that include piperidine derivatives and dihydropyridines. These compounds are often synthesized for their potential pharmacological properties and can be involved in various chemical reactions due to their functional groups.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate involves reduction and p-fluorobenzoylation, followed by transformation into tosylates for nucleophilic substitution reactions . Similarly, ethyl 4-methyl-2-piperidinecarboxylate was synthesized through catalytic hydrogenation debenzylation using Pd/C as a catalyst . These methods provide insights into the potential synthetic routes that could be applied to the compound , involving steps like reduction, debenzylation, and catalytic hydrogenation.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques such as X-ray diffraction, NMR, IR, and MS. For example, the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated analogs revealed supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions . These findings suggest that the compound of interest may also exhibit similar intermolecular interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Piperidine and dihydropyridine derivatives are known to participate in various chemical reactions. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation, a reaction that could potentially be relevant to the compound of interest due to the presence of a fluorobenzyl moiety . Additionally, the synthesis of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates involved the reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of piperidine , indicating that the compound could also undergo reactions involving carbamoylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The crystal structures of similar compounds suggest that the compound may have a planar or nearly planar structure, which could affect its solubility and interaction with biological targets . The presence of fluorine atoms could also influence the compound's lipophilicity and potential for hydrogen bonding. Moreover, the electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid was investigated, which could be relevant for understanding the redox properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Design and Synthesis as GyrB Inhibitors : A study focused on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, targeting Mycobacterium tuberculosis GyrB ATPase assay and antituberculosis activity. Among these compounds, a specific derivative exhibited significant activity, highlighting its potential as a promising compound for further development as an antituberculosis agent (V. U. Jeankumar et al., 2013).

Crystal and Molecular Structure : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized and analyzed for their crystal and molecular structures, providing insight into their chemical properties and potential applications in further pharmaceutical research (Ajay Kumar Kariyappa et al., 2016).

Biological Activities and Applications

Antimicrobial Activity : Research on the synthesis and structural elucidation of certain ethyl derivatives, including Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, showed potential antimicrobial activities. These findings support the exploration of such compounds for antimicrobial applications (A. D. Kumar et al., 2016).

Photolysis and Photoluminescence Properties : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols, as well as the synthesis of 2D coordination polymer compounds with photoluminescence properties, represent another avenue of research. These studies contribute to our understanding of the chemical behavior of related compounds under light exposure and their potential in creating materials with specific photoluminescent properties for applications in materials science (K. Ang et al., 1992; Liang-cai Yu et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 1-[5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O5/c1-3-29-22(28)16-8-10-25(11-9-16)21(27)18-12-19(26)20(13-24(18)2)30-14-15-4-6-17(23)7-5-15/h4-7,12-13,16H,3,8-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEPOVOWBJEOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbonyl)piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

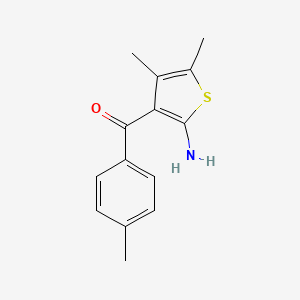

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

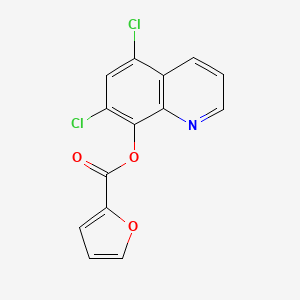

![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)

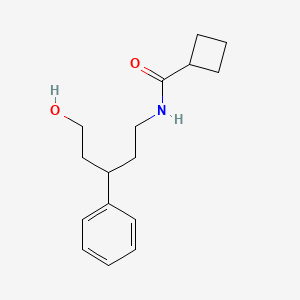

![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)

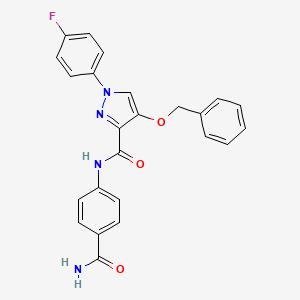

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)

![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)